molecular formula C60H60Cl4N8O8 B1677040 Nutlin-3 CAS No. 548472-68-0

Nutlin-3

Numéro de catalogue: B1677040
Numéro CAS: 548472-68-0
Poids moléculaire: 1163.0 g/mol
Clé InChI: GBBSJAZVCWRGRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nutlin-3 est un inhibiteur de petite molécule qui cible spécifiquement l'interaction entre l'homologue de la souris double minute 2 (MDM2) et la protéine suppresseur de tumeur p53. En perturbant cette interaction, this compound stabilise et active p53, conduisant à l'induction de l'arrêt du cycle cellulaire et de l'apoptose dans les cellules cancéreuses qui conservent un p53 de type sauvage . Ce composé a suscité une attention considérable dans la recherche sur le cancer en raison de ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Scientific Research Applications

1. Cancer Therapy

  • Cell Cycle Arrest and Apoptosis : Nutlin-3 has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines with wild-type p53. For instance, in neuroblastoma and rhabdomyosarcoma cell lines, this compound treatment led to significant increases in p21 expression and activation of pro-apoptotic genes such as BAX and NOXA .
  • Combination Therapies : The compound has shown enhanced efficacy when combined with other chemotherapeutics. Studies indicate that combining this compound with agents like cisplatin or bortezomib can significantly increase apoptosis rates in resistant cancer cells .

2. Radiosensitization

  • This compound has been identified as an effective radiosensitizer in cancers retaining wild-type p53. It enhances the effects of radiation therapy by promoting p53-mediated apoptotic pathways, making it a valuable adjunct in radiotherapy protocols .

3. Overcoming Drug Resistance

  • Research indicates that this compound can overcome resistance mechanisms in certain cancers. For example, it has been shown to restore sensitivity to bortezomib in p53-defective cancer cells by inducing paraptosis, a form of programmed cell death distinct from apoptosis .

Case Studies

Study Cancer Type Findings
Solid Tumors (p53-defective)This compound combined with bortezomib induced paraptosis and overcame drug resistance.
RhabdomyosarcomaInduced significant cell cycle arrest and apoptosis; enhanced effects when combined with vincristine.
Ovarian CancerEnhanced apoptosis when combined with cisplatin; increased expression of DR5 and pro-apoptotic markers.
Laryngeal Squamous Cell CarcinomaActed as a radiosensitizer, enhancing the apoptotic response to radiation therapy.

Mécanisme D'action

Target of Action

Nutlin-3 is a small molecule inhibitor that primarily targets the p53-MDM2 interaction . MDM2 (mouse double minute 2 homologue) is a key negative regulator of the p53 tumor suppressor protein .

Mode of Action

this compound competes for binding sites in the N-terminus of the MDM2 protein and p53 (Phe19, Trp23, Leu26), effectively blocking the binding between MDM2 and p53 . This disruption reduces the degradation of p53, leading to its stabilization and activation .

Biochemical Pathways

The disruption of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway in p53 wild-type cells . This activation results in various downstream effects, including the induction of cellular stress responses . This compound also enhances the acetylation of p53, histones, and heat shock proteins, which may modulate this compound sensitivity in acute myeloid leukemia .

Pharmacokinetics

It’s known that this compound binds preferentially to the p53-binding pocket of mdm2, leading to the stabilization of p53 .

Result of Action

The primary result of this compound’s action is the induction of a growth-inhibiting state called senescence in cancer cells . It also induces apoptosis of tumor cells, reverses the immunosuppressive microenvironment, and triggers immunogenic cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound has been shown to radiosensitize laryngeal carcinoma cells harboring wild-type p53 . Furthermore, the expression of heat shock proteins may participate in the modulation of this compound sensitivity .

Analyse Biochimique

Biochemical Properties

Nutlin-3 interacts with the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53 . By binding to the p53-binding pocket of MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53 . This interaction is crucial for the regulation of p53, which plays a key role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cells with wild-type p53, this compound can induce cell cycle arrest, apoptosis, and senescence . For instance, in human hepatocellular carcinoma cells, this compound has been shown to inhibit cell growth and colony formation . Moreover, this compound can enhance the expression of p53 in cells with wild-type p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction, and leading to the stabilization and activation of p53 . This results in the upregulation of p53 target genes, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce significant DNA double-strand break (DSB) damage in cells . Over time, this leads to increased cell cycle arrest and significantly increased senescence .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth and significantly increase survival . The effects of this compound vary with different dosages, with higher doses leading to more significant tumor growth inhibition .

Metabolic Pathways

This compound is involved in the p53 pathway, a crucial pathway in cell cycle regulation, apoptosis, and DNA repair . By inhibiting the interaction of p53 and MDM2, this compound allows the signaling function of the p53 pathway in cancer cells .

Transport and Distribution

It is known that this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and leading to the stabilization and activation of p53 .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can interact with MDM2 and p53 .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de Nutlin-3 implique plusieurs étapes clés, commençant par la formation du noyau imidazoline. Le processus comprend généralement les étapes suivantes :

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité. La production industrielle impliquerait probablement des réacteurs à grande échelle, des systèmes de purification automatisés et des mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

Types de Réactions : Nutlin-3 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et Conditions Courants :

    Réactions de Substitution : Les réactifs courants comprennent les composés halogénés et les nucléophiles. Les conditions impliquent généralement des températures douces et des solvants comme le dichlorométhane ou l'éthanol.

    Réactions d'Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

    Réactions de Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels existants .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

5. Mécanisme d'Action

This compound exerce ses effets en se liant à la poche de liaison à p53 de MDM2, empêchant ainsi l'interaction entre MDM2 et p53. Cela conduit à la stabilisation et à l'activation de p53, ce qui induit à son tour la transcription de gènes impliqués dans l'arrêt du cycle cellulaire et l'apoptose . Les cibles moléculaires et les voies impliquées comprennent :

Comparaison Avec Des Composés Similaires

Nutlin-3 fait partie d'une classe de composés appelés inhibiteurs de MDM2. Des composés similaires comprennent :

Unicité de this compound : this compound est unique en raison de son mécanisme d'action spécifique et de sa capacité à cibler sélectivement les cellules cancéreuses avec un p53 de type sauvage. Son rôle de composé principal a ouvert la voie au développement d'inhibiteurs de MDM2 plus puissants et plus sélectifs .

Activité Biologique

Nutlin-3 is a small-molecule inhibitor that plays a crucial role in cancer therapy by targeting the MDM2-p53 interaction. This compound has garnered attention for its ability to stabilize p53, a key tumor suppressor protein, and activate its downstream pathways, leading to apoptosis and cell cycle arrest in various cancer types. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily as an antagonist of MDM2, which is a negative regulator of p53. By binding to the p53-binding pocket of MDM2, this compound inhibits the degradation of p53, thereby increasing its levels and activity within the cell. This mechanism can lead to several outcomes:

  • Cell Cycle Arrest : this compound induces cell cycle arrest predominantly in the G1 phase through the upregulation of p21WAF1, a cyclin-dependent kinase inhibitor .
  • Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic factors such as PUMA and BAX .

In Vitro Studies

A variety of studies have illustrated the effects of this compound on different cancer cell lines:

  • Chronic Lymphocytic Leukemia (CLL) : In a study involving 30 primary CLL samples, this compound treatment resulted in a dose-dependent increase in apoptosis, with 40.1% of cells undergoing apoptosis at 10 μM after 72 hours .
Concentration (μM)% Apoptosis at 24h% Apoptosis at 72h
16.3 ± 1.115.4 ± 2.2
2.516.8 ± 2.142.7 ± 3.6
528.6 ± 2.564.2 ± 3.2
1040.1 ± 2.574.3 ± 2.8
  • Melanoma Cells : this compound delivered via ethosomes demonstrated enhanced anti-melanoma activity, resulting in over an 80% reduction in viable cells after treatment .

In Vivo Studies

In vivo studies have shown that this compound can effectively inhibit tumor growth in models with wild-type p53:

  • Tumor Models : In mouse models of solid tumors, this compound treatment led to significant tumor regression and enhanced survival rates compared to controls .

Case Studies

Several clinical and preclinical studies have highlighted the efficacy of this compound:

  • Head and Neck Squamous Cell Carcinoma (HNSCC) : A study indicated that this compound could sensitize HNSCC cells to radiation therapy by enhancing p53 activity, leading to increased apoptotic responses .
  • Combination Therapies : this compound has been shown to synergize with other chemotherapeutic agents like cisplatin, enhancing apoptotic effects and cell cycle arrest in cancer cells .

Safety Profile

This compound is considered to have a favorable safety profile compared to traditional chemotherapeutics that induce DNA damage:

  • Non-genotoxic Activation : Unlike conventional therapies, this compound does not cause genomic DNA damage, reducing potential adverse effects on non-transformed cells .

Propriétés

Numéro CAS

548472-68-0

Formule moléculaire

C60H60Cl4N8O8

Poids moléculaire

1163.0 g/mol

Nom IUPAC

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

InChI

InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)

Clé InChI

GBBSJAZVCWRGRH-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

SMILES isomérique

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

SMILES canonique

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Apparence

Solid powder

Key on ui other cas no.

675576-98-4

Pictogrammes

Irritant

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

nutlin 3
nutlin-3
nutlin-3A
nutlin-3B

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nutlin-3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Nutlin-3
Reactant of Route 3
Reactant of Route 3
Nutlin-3
Reactant of Route 4
Reactant of Route 4
Nutlin-3
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Nutlin-3
Reactant of Route 6
Reactant of Route 6
Nutlin-3
Customer
Q & A

Q1: What is the primary molecular target of Nutlin-3?

A1: this compound specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with MDM2?

A2: this compound binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound mediated MDM2 inhibition?

A3: this compound-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:

  • Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Senescence: this compound can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []

Q4: How do structural modifications of this compound affect its activity?

A5: Research with this compound enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of this compound activity.

Q5: Can you explain the stereoselective affinity of this compound isomers for MDM2?

A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []

Q6: What types of cancer cells have shown sensitivity to this compound in vitro?

A6: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:

  • Gastric carcinoma [, ]
  • Hepatocellular carcinoma []
  • Nasopharyngeal carcinoma []
  • Ovarian carcinoma [, ]
  • Prostate carcinoma [, ]
  • Rhabdomyosarcoma []
  • Acute lymphoblastic leukemia [, , ]
  • B-cell chronic lymphocytic leukemia [, , , ]
  • Mantle cell lymphoma [, ]
  • Cutaneous T-cell lymphoma []

Q7: Has this compound shown efficacy in in vivo models?

A7: Yes, this compound has demonstrated anti-tumor activity in various in vivo models, including:

  • Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []
  • Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []
  • A JVM-2-derived xenograft mouse model, where this compound loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []

Q8: What are the known mechanisms of resistance to this compound?

A9: The most common mechanism of resistance to this compound involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to this compound-mediated stabilization. [, ] Additionally, research has shown that this compound resistant non-small cell lung cancer cells:

  • Overexpress mutant p53 protein. []
  • Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []
  • Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []

Q9: How does this compound affect glucose homeostasis?

A10: Studies in mice have shown that this compound can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.